molecular formula C16H13ClN4O2S B2898326 1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-69-1

1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2898326
CAS No.: 946246-69-1
M. Wt: 360.82
InChI Key: BSJSEOOJSXYOMQ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

This chemical compound, due to its complex structure, is likely to be involved in research focusing on the synthesis of novel organic compounds, particularly those incorporating the 1,3,4-thiadiazol moiety. The research might explore the preparation of derivatives through reactions such as oxidative dimerization of thioamides, leading to various substituted thiadiazoles with potential biological activities. For instance, Takikawa et al. (1985) discuss the preparations of 3,5-disubstituted 1,2,4-thiadiazoles by the reaction of thioamides with electrophilic reagents, yielding high yields of thiadiazoles under mild conditions (Takikawa et al., 1985).

Potential Biological Activities

Given the structure's complexity and the presence of a thiadiazol moiety, research could also be directed towards evaluating the biological activities of synthesized derivatives. Compounds bearing the 1,3,4-thiadiazol structure are often studied for their potential antimicrobial, antitubercular, or antioxidant properties. For example, compounds synthesized from similar structures have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, indicating the relevance of such structures in developing new therapeutic agents (Gezginci et al., 1998). In this context, the specific compound could serve as a precursor or active moiety in the synthesis of novel agents with potential biological applications (Gezginci et al., 1998).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-19-20-16(24-10)18-14(22)13-3-2-8-21(15(13)23)9-11-4-6-12(17)7-5-11/h2-8H,9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJSEOOJSXYOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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